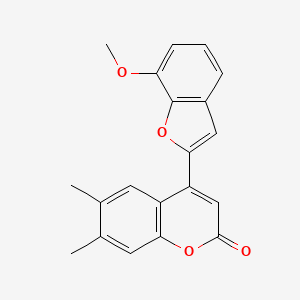

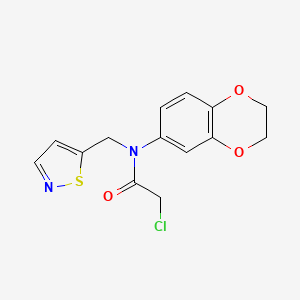

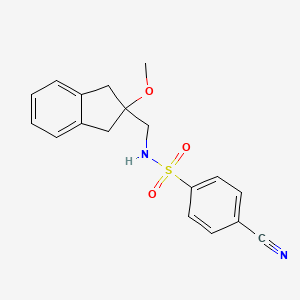

![molecular formula C17H12ClN3O2 B2851569 2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 2279122-21-1](/img/structure/B2851569.png)

2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are known for their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . Two 2-substituted compounds, 2-chloromethyl and 2-carbaldehyde, are obtained as key intermediates in the multistep procedures for the generation of libraries of bioactive imidazo[1,2-a]-pyridines .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties . They can act against a variety of bacterial strains, including drug-resistant ones. The presence of the imidazole ring contributes to the compound’s ability to interfere with the synthesis of nucleic acids and proteins within microbial cells, leading to their death .

Anticancer Research

The structural similarity of imidazole derivatives to purines makes them suitable for incorporation into DNA, which allows them to be used in anticancer research . They can act as inhibitors of DNA replication in cancer cells, thereby preventing their proliferation. Additionally, some imidazole derivatives have been shown to induce apoptosis in cancer cells .

Anti-inflammatory Applications

Due to their inhibitory effects on certain enzymes involved in the inflammatory process, imidazole derivatives are researched for their anti-inflammatory applications . They can potentially be used to treat conditions like arthritis, where inflammation plays a key role in the disease’s progression .

Antiviral Properties

Research has indicated that imidazole derivatives can exhibit antiviral properties by inhibiting viral replication. They can target specific proteins or enzymes necessary for the life cycle of viruses, making them a focus of study for treatments against viral infections .

Gastrointestinal Therapeutics

Imidazole derivatives are known to have applications in treating gastrointestinal disorders due to their ability to modulate acid secretion and protect the gastric mucosa. This makes them candidates for the development of antiulcer medications .

Neuropharmacological Effects

Some imidazole derivatives have been found to have neuropharmacological effects , such as sedative and anxiolytic properties. They can interact with GABA receptors in the brain, which are involved in the regulation of neuronal excitability and anxiety .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name |

2-[2-(8-chloroimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c18-14-6-3-8-20-10-11(19-15(14)20)7-9-21-16(22)12-4-1-2-5-13(12)17(21)23/h1-6,8,10H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZCBFPUFUNWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=C(C4=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)

![Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2851491.png)

![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)

![3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid](/img/structure/B2851499.png)

![4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2851501.png)